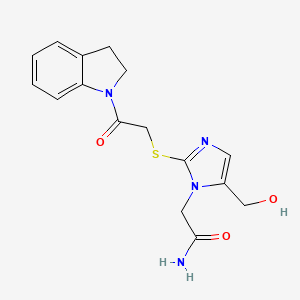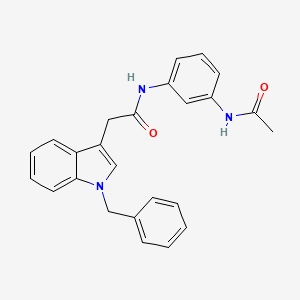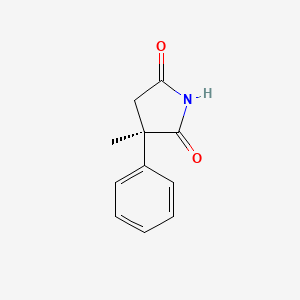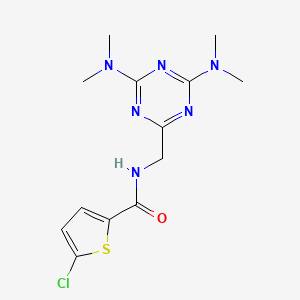![molecular formula C25H19ClN4O2 B2490499 2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-23-3](/img/new.no-structure.jpg)
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O2 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds such as quinoline derivatives have been known to interact with various biological targets
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as quinoline derivatives, have been studied
Result of Action
Similar compounds have been found to exhibit various biological activities
Action Environment
The action of similar compounds can be influenced by various environmental factors
Propiedades
Número CAS |
1251674-23-3 |
|---|---|
Fórmula molecular |
C25H19ClN4O2 |
Peso molecular |
442.9 |
Nombre IUPAC |
2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15(16-5-3-2-4-6-16)28-24(31)17-7-12-22-20(13-17)23-21(14-27-22)25(32)30(29-23)19-10-8-18(26)9-11-19/h2-15,29H,1H3,(H,28,31) |
Clave InChI |
HBULTBMPNWNHTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2490421.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)


![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)


